N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide

Catalog No.
S3249943
CAS No.
1797865-80-5
M.F
C10H15N3O3S
M. Wt
257.31
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclopropanesul...

CAS Number

1797865-80-5

Product Name

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]cyclopropanesulfonamide

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31

InChI

InChI=1S/C10H15N3O3S/c14-17(15,10-1-2-10)12-8-5-11-13(6-8)9-3-4-16-7-9/h5-6,9-10,12H,1-4,7H2

InChI Key

GGDZAYVQWJPEKA-UHFFFAOYSA-N

SMILES

C1CC1S(=O)(=O)NC2=CN(N=C2)C3CCOC3

solubility

not available

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide is a synthetic compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group attached to a cyclopropane structure. The compound features a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms, and an oxolane (tetrahydrofuran) moiety, contributing to its unique chemical properties. The molecular formula for this compound is C9H12N4O2SC_9H_{12}N_4O_2S with a molecular weight of approximately 228.28 g/mol .

There is no documented information on the mechanism of action for this specific compound. However, pyrazole derivatives can exhibit various biological activities depending on the substituents. The mechanism would depend on the target molecule(s) it interacts with and the functional groups involved in the interaction [].

  • Sulfonamides can have variable toxicity depending on the structure. Standard laboratory practices for handling unknown compounds should be followed [].
  • The aromatic ring system suggests potential for skin irritation.

While detailed studies on the biological activity of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide are scarce, compounds containing pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The biological effects are often contingent upon the substituents on the pyrazole ring and their interactions with specific biological targets .

The synthesis of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide typically involves multi-step organic synthesis techniques. A common approach may include:

  • Formation of the Pyrazole Ring: This can be achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of the Oxolane Moiety: This may involve cyclization reactions using diols or other suitable precursors.
  • Sulfonamide Formation: The final step usually involves the reaction of the amine derived from the pyrazole with a sulfonyl chloride or sulfonic acid to form the sulfonamide linkage.

The exact conditions and reagents would depend on the desired yield and purity of the final product.

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide has potential applications in medicinal chemistry due to its structural features that may confer biological activity. Its derivatives could be explored for:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting various diseases.
  • Chemical Probes: For studying biological pathways involving pyrazole derivatives.

Research into its specific applications is ongoing, with potential implications in drug discovery and development .

Several compounds share structural similarities with N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide, particularly those containing pyrazole or cyclopropane frameworks. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(oxolan-3-yl)-1H-pyrazol-4-amineContains an oxolane and pyrazoleSimpler structure without cyclopropane
1-(oxolan-3-yl)cyclopropane-1-carboxylic acidCyclopropane with carboxylic acidLacks sulfonamide functionality
4-(N,N-dimethylsulfamoyl)-1H-pyrazolePyrazole with a sulfamoyl groupFocuses on sulfonamide activity
5-methyl-N-(oxolan-3-yl)-pyrazoleMethyl substitution on pyrazoleVariation in substituents affecting activity

These compounds highlight the unique structural characteristics of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide, particularly its combination of functional groups that may impart distinct biological properties .

XLogP3

-0.3

Dates

Last modified: 08-19-2023

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